(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl]acetic acid is a complex organic compound belonging to the benzo[de]isoquinoline-1,3-dione family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl]acetic acid typically involves the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . This reaction leads to the formation of derivatives containing amino groups, which can be further functionalized to produce the desired compound. The reaction conditions often include the use of solvents such as benzene and petroleum ether for recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction routes but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives with altered chemical properties.
Substitution: The nitro group can be substituted with other functional groups, leading to the formation of new compounds with diverse applications.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine, ethylenediamine, and various aromatic aldehydes . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions include imines, amines, thioureas, and hydrazones
Scientific Research Applications
2-[6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl]acetic acid has several scientific research applications, including:
Biology: Investigated for its potential use in biological assays and as a marker for specific biological processes.
Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique chemical and physical properties.
Mechanism of Action
The mechanism of action of 2-[6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound’s nitro group and dioxo structure play a crucial role in its binding affinity and selectivity towards these targets. The exact molecular pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoic acid
- 2-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid
- 2-amino-1H-benzo[de]isoquinoline-1,3(2H)-dione derivatives
Uniqueness
2-[6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl]acetic acid is unique due to its specific structural features, including the presence of a nitro group and a dioxo structure
Properties
Molecular Formula |
C14H8N2O6 |
---|---|
Molecular Weight |
300.22 g/mol |
IUPAC Name |
2-(6-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)acetic acid |
InChI |
InChI=1S/C14H8N2O6/c17-11(18)6-15-13(19)8-3-1-2-7-10(16(21)22)5-4-9(12(7)8)14(15)20/h1-5H,6H2,(H,17,18) |
InChI Key |
NZFZKMVXWPQWCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)N(C3=O)CC(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.